molecular formula C6H11NO B112701 Piperidine-4-carbaldehyde CAS No. 50675-20-2

Piperidine-4-carbaldehyde

Cat. No.: B112701
CAS No.: 50675-20-2
M. Wt: 113.16 g/mol
InChI Key: HRVXPXCISZSDCC-UHFFFAOYSA-N
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Description

Piperidine-4-carbaldehyde is an organic compound with the molecular formula C6H11NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of an aldehyde functional group at the fourth position of the piperidine ring. This compound is a valuable intermediate in organic synthesis and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of piperidine-4-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of pyridine-4-carboxaldehyde. This method involves the use of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Piperidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Piperidine-4-carbaldehyde has numerous applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the synthesis of drugs targeting neurological disorders and other medical conditions.

    Industry: this compound is employed in the production of fine chemicals, polymers, and other industrial products.

Comparison with Similar Compounds

Piperidine-4-carbaldehyde can be compared with other similar compounds, such as:

    Pyridine-4-carboxaldehyde: Similar structure but with a nitrogen atom in the aromatic ring.

    Piperidine-3-carbaldehyde: Aldehyde group at the third position of the piperidine ring.

    Piperidine-2-carbaldehyde: Aldehyde group at the second position of the piperidine ring.

Uniqueness: this compound is unique due to its specific position of the aldehyde group, which influences its reactivity and applications. Its derivatives exhibit distinct chemical and biological properties compared to other piperidine carbaldehydes .

Biological Activity

Piperidine-4-carbaldehyde, a compound with the molecular formula C6_6H11_11NO, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

This compound is characterized by a piperidine ring with an aldehyde group at the 4-position. Its structure allows for various modifications, leading to a range of derivatives with enhanced biological activities. The compound's reactivity is primarily attributed to the aldehyde functional group, which can participate in nucleophilic addition reactions, making it a versatile building block in organic synthesis.

Biological Activity Spectrum

Recent studies have highlighted the broad biological activity spectrum of this compound and its derivatives:

  • Anticancer Properties : Several derivatives have shown potent cytostatic effects against various cancer cell lines. For instance, compounds derived from this compound exhibited higher potency than standard chemotherapeutic agents like curcumin and melphalan against leukemia and solid tumor cell lines .
  • Anti-inflammatory Effects : Research indicates that certain piperidine derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophage cells, suggesting potential applications in treating inflammatory diseases .
  • Antiviral Activity : this compound derivatives have been evaluated for their antiviral properties, particularly against HIV-1. Some compounds demonstrated comparable inhibitory activity to established CCR5 inhibitors, indicating their potential as antiviral agents .

The biological activities of this compound are mediated through various mechanisms:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation. For example, they have been shown to inhibit topoisomerase IIα, an enzyme critical for DNA replication .
  • Receptor Modulation : Piperidine derivatives can interact with neurotransmitter receptors and ion channels, influencing neuronal signaling pathways. This interaction is crucial for developing treatments for central nervous system disorders .

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeCell Line/ModelPotency (IC₅₀)Reference
AnticancerMolt4/C8 (T-lymphocytes)Higher than curcumin
HepG2 (liver cancer)Significant inhibition
Anti-inflammatoryRAW264.7 (macrophages)Inhibition of IL-6
AntiviralHIV-173.01 nM (compound 16g)

Synthetic Approaches

The synthesis of this compound derivatives often involves multi-step organic reactions. For example, a recent study utilized the aza-Michael reaction to create diverse piperidine structures that were subsequently tested for biological activity . This approach emphasizes the importance of structural modification in enhancing pharmacological properties.

Properties

IUPAC Name

piperidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-5-6-1-3-7-4-2-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVXPXCISZSDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560989
Record name Piperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50675-20-2
Record name 4-Piperidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50675-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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